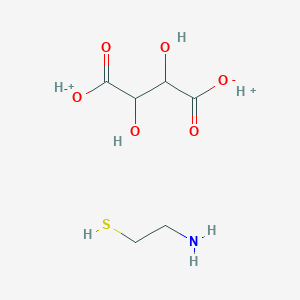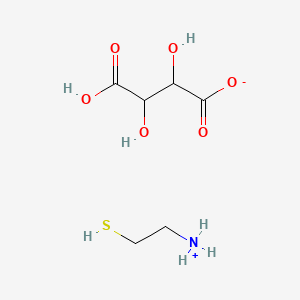
(Mercaptoethyl)ammonium hydrogen tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a derivative of cysteamine, which is a thiol-containing amino acid, and hydrogen tartrate, a salt of tartaric acid. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (mercaptoethyl)ammonium hydrogen tartrate typically involves the reaction of cysteamine with tartaric acid in an aqueous solution. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product. The reaction can be carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with precise control over reaction parameters such as temperature, pH, and reaction time. The process may also include purification steps to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
(Mercaptoethyl)ammonium hydrogen tartrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride can be used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed
Oxidation: : The oxidation of this compound can lead to the formation of disulfides and other oxidized derivatives.
Reduction: : Reduction reactions can produce thiol derivatives.
Substitution: : Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(Mercaptoethyl)ammonium hydrogen tartrate is used in various scientific research applications, including:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for the preparation of other chemical compounds.
Biology: : It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: : It has potential therapeutic applications, including the treatment of certain metabolic disorders.
Industry: : It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism by which (mercaptoethyl)ammonium hydrogen tartrate exerts its effects involves its interaction with molecular targets and pathways. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and other biological processes.
相似化合物的比较
(Mercaptoethyl)ammonium hydrogen tartrate is similar to other thiol-containing compounds such as cysteine and N-acetylcysteine. it is unique in its ability to form stable salts with hydrogen tartrate, which can enhance its solubility and stability. This makes it particularly useful in various applications where these properties are advantageous.
List of Similar Compounds
Cysteine
N-acetylcysteine
Homocysteine
Cysteamine
属性
分子式 |
C6H13NO6S |
|---|---|
分子量 |
227.24 g/mol |
IUPAC 名称 |
2-sulfanylethylazanium;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 |
InChI 键 |
NSKJTUFFDRENDM-UHFFFAOYSA-N |
规范 SMILES |
C(CS)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-difluorophenyl)-2-[5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774197.png)
![(1R,3R,8S,9R,10S,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774203.png)
![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10774217.png)

![(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B10774227.png)
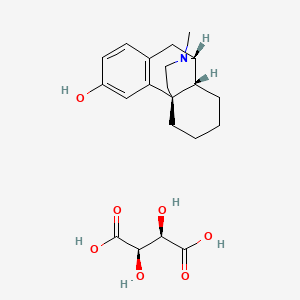
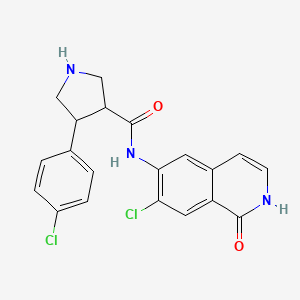
![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One](/img/structure/B10774260.png)


![1-(5-cyclohexyl-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl)-3-[4-(4-pyridin-3-ylpiperazin-1-yl)phenyl]urea](/img/structure/B10774281.png)
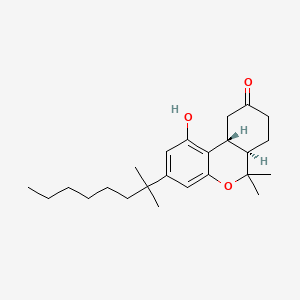
![[1-[[2-[[3,4-Dihydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B10774286.png)
